RED 19
Description
Historical Trajectories of Research on the Chemical Compound "RED 19"
The development of Mordant this compound is rooted in the advancements in synthetic dye chemistry that occurred during the Industrial Revolution in the 19th century. snargl.com Prior to this era, red dyes were derived from natural sources, a process that was often costly and labor-intensive. The synthesis of artificial colorants like Mordant this compound marked a significant shift, providing a more consistent and accessible means of color production for the burgeoning textile industry. snargl.com
Early research and development focused on the synthesis of the dye and its application in textile dyeing. The preparation of Mordant this compound involves the diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, which is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. chemicalbook.com Over time, different methods of application were developed, including pre-mordanting, meta-mordanting, and post-mordanting, each affecting the final outcome on the fabric. wikipedia.orgsnargl.com The meta-mordanting process, where the mordant is added directly to the dyebath, is a common method for applying Mordant this compound. wikipedia.org
The following table provides a summary of the key chemical properties of Mordant this compound.
Table 1: Chemical Properties of Mordant this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₆H₁₃ClN₄O₅S | wikipedia.org |
| Molar Mass | 408.81 g·mol⁻¹ | wikipedia.org |
| IUPAC Name | 5-Chloro-2-hydroxy-3-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonic acid | wikipedia.org |
| CAS Number | 25746-81-0; 1934-24-3 (sodium salt) | wikipedia.org |
| Class | Azo Dye | wikipedia.org |
| Appearance | Red powder | chemicalbook.com |
| Solubility | Soluble in water (orange-red solution), soluble in ethanol (B145695) (brown-light orange), acetone, and Cellosolve. Insoluble in other organic solvents. | chemicalbook.com |
Significance of the Chemical Compound "this compound" within Contemporary Chemical Research Paradigms
In contemporary scientific research, Mordant this compound has found applications beyond its traditional use in the textile industry. Its chemical properties have been leveraged in the field of analytical chemistry. For instance, research has demonstrated its use in the extractive analysis and fluorimetric determination of aluminum traces in hemodialysis solutions. chemicalbook.commedkoo.com
Furthermore, Mordant this compound has been a subject of investigation in environmental science, particularly in studies focused on the degradation of dyes in wastewater. The photocatalytic degradation of mordant dyes, including those with similar structures to Mordant this compound, is an active area of research aimed at developing effective methods for treating textile effluents. ajsuccr.org Studies have explored the use of nanocomposites, such as ZnO/Fe₂O₃, as catalysts in the photodegradation process of mordant dyes. ajsuccr.org The efficiency of dye removal is investigated under various conditions, including pH, catalyst dosage, and initial dye concentration. ajsuccr.org
Recent research has also explored the potential of using mordant dyes on different types of fabrics, such as cotton, to expand their application beyond traditional wool and silk dyeing. researchgate.net These studies aim to optimize dyeing procedures and evaluate the fastness properties of the resulting colored fabrics. researchgate.net The ongoing interest in sustainable and durable dyeing methods continues to drive research into the application and environmental impact of mordant dyes like Mordant this compound. snargl.com
The table below presents a selection of detailed research findings related to Mordant this compound.
Table 2: Detailed Research Findings on Mordant this compound
| Research Area | Finding | Significance | Source |
|---|---|---|---|
| Analytical Chemistry | Used for the fluorimetric determination of aluminum traces in hemodialysis solutions. | Provides a method for monitoring potential contaminants in medical solutions. | medkoo.com |
| Environmental Chemistry | Subject of photocatalytic degradation studies using nanocomposites to remove it from aqueous solutions. | Contributes to the development of technologies for treating industrial wastewater containing dyes. | ajsuccr.org |
| Textile Science | Optimized dyeing procedures for applying mordant dyes to cotton have been investigated. | Expands the potential use of mordant dyes to a wider range of textiles, with a focus on achieving good fastness properties. | researchgate.net |
Properties
CAS No. |
1342-82-1 |
|---|---|
Molecular Formula |
C9H14OSi |
Synonyms |
RED 19 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for the Chemical Compound Red 19
Classical and Contemporary Synthetic Routes to the Chemical Compound "RED 19"
The synthesis of Disperse this compound is fundamentally based on the principles of azo coupling, a cornerstone of industrial dye chemistry. Both classical and modern methodologies have been employed to produce this compound.
The classical and most widely utilized manufacturing method for Disperse this compound is a two-step electrophilic aromatic substitution reaction worlddyevariety.comnih.gov:
Diazotization: The process begins with the diazotization of an aromatic primary amine, 4-nitrobenzenamine. This reaction is typically carried out in an acidic medium (e.g., with hydrochloric acid) at low temperatures (0–5 °C) using sodium nitrite (B80452) to generate nitrous acid in situ. The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing unb.ca. The resulting 4-nitrobenzenediazonium (B87018) salt is a weak electrophile.
Azo Coupling: The freshly prepared diazonium salt is then immediately reacted with a coupling component. For Disperse this compound, this component is N,N-dihydroxyethylaniline, an electron-rich aromatic compound worlddyevariety.com. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated benzene (B151609) ring of the coupling agent, typically at the para position relative to the activating amino group, to form the stable azo bond (-N=N-) that defines the chromophore researchgate.net.
Contemporary synthetic strategies have focused on improving the efficiency, safety, and environmental footprint of this process. One modern approach involves the direct cross-condensation of nitroarenes with aromatic amines, bypassing the need for isolating the diazonium salt. A microwave-assisted, metal-catalyst-free method has been developed for the rapid synthesis of unsymmetrical azo dyes. In this approach, an aromatic amine serves as both a reductant for the nitro group (converting it to a nitroso group) and as the coupling partner in a subsequent condensation reaction, affording high yields in minutes nih.gov.
Optimization of Reaction Pathways for Enhanced Synthetic Yield and Purity of the Chemical Compound "this compound"
Optimizing the synthesis of Disperse this compound focuses on maximizing the yield of the desired product while minimizing impurities. Key parameters in the classical diazotization-coupling pathway are tightly controlled:
Temperature: Maintaining a low temperature (0–5 °C) during diazotization is critical to ensure the stability of the diazonium salt and prevent its premature decomposition into phenols and nitrogen gas, which would lower the yield kci.go.kr.
pH Control: The pH of the reaction medium is crucial for the coupling step. The reaction is typically carried out in a slightly acidic to neutral medium. If the pH is too low, the concentration of the free amine in the coupling component decreases due to protonation, slowing the reaction. If the pH is too high, the diazonium salt can convert to a non-reactive diazotate ion acs.org.
Stoichiometry and Addition Rate: Precise control over the molar ratios of reactants is necessary. The diazonium salt solution is often added slowly to the coupling component solution to maintain a low concentration of the diazonium salt, which helps to prevent side reactions, such as the formation of triazenes or self-coupling products.
After the reaction, purification is essential. Standard laboratory and industrial techniques include recrystallization from suitable solvents like ethanol (B145695) or purification via column chromatography to achieve high purity researchgate.net.
Green Chemistry Principles and Sustainable Synthesis Approaches for the Chemical Compound "this compound"
Modern synthetic chemistry emphasizes sustainability, and several green approaches have been applied to the synthesis of azo dyes like Disperse this compound. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
A significant advancement is the use of microwave-assisted synthesis. This technique drastically reduces reaction times from hours to minutes and can be performed in greener solvents like ethanol, often without a metal catalyst. For instance, the coupling of nitroarenes with anilines under microwave irradiation in the presence of aqueous potassium hydroxide (B78521) provides a rapid and efficient route to azo dyes with yields up to 97% nih.gov. This method leverages the dual role of the aniline (B41778) derivative as both a reductant and a coupling substrate, eliminating the need for external, often toxic, reducing agents nih.gov.
Another green strategy involves the use of solid acid catalysts. These heterogeneous catalysts can facilitate the diazotization and coupling reactions under solvent-free conditions, for example, through simple grinding at room temperature. This approach avoids the use of corrosive mineral acids and volatile organic solvents, simplifies product isolation, and allows for the catalyst to be recycled and reused.
| Catalyst System | Reaction Conditions | Advantages | Yield (%) |
| Microwave Irradiation (no catalyst) | Nitroarene + Aniline, aq. KOH, Ethanol, 150°C | Rapid (minutes), Metal-free, High yield | up to 97 |
| Magnetic Solid Acid (e.g., Fe₃O₄@SiO₂-SO₃H) | Grinding at room temperature | Solvent-free, Avoids corrosive acids, Catalyst is recyclable | 80-95 |
This table presents data on green synthetic approaches applicable to azo dyes.
Scalability Considerations in the Synthesis of the Chemical Compound "this compound" for Research Applications
Scaling up the synthesis of Disperse this compound from milligram to multigram quantities for research purposes requires careful consideration of several factors. The diazotization step is exothermic, and efficient heat dissipation becomes critical at a larger scale to maintain the required low temperature and prevent runaway reactions or product decomposition. This necessitates the use of jacketed reactors or efficient cooling baths.
Effective mixing is also crucial. As the reaction volume increases, ensuring homogeneity to achieve consistent reaction kinetics and prevent localized "hot spots" or areas of high reactant concentration becomes more challenging. Overhead mechanical stirrers are typically required for larger-scale preparations.
Furthermore, the handling of diazonium salts poses a safety risk, as they can be explosive when isolated and dry. For scaled-up syntheses, it is imperative that the diazonium salt is generated and used in situ and never isolated. Finally, product isolation and purification methods must be adapted for larger quantities. Filtration and washing of larger amounts of solid product require appropriate equipment, and purification by column chromatography can become impractical. Therefore, optimizing the reaction to produce a crude product that can be purified by simple recrystallization is highly desirable for scalable research applications.
Functionalization and Derivatization of the Chemical Compound "this compound" for Novel Research Applications
The molecular structure of Disperse this compound contains two primary hydroxyl (-OH) groups on the N,N-dihydroxyethylaniline moiety. These functional groups serve as convenient handles for post-synthetic modification, allowing the dye to be covalently incorporated into various polymer backbones and molecular systems. This derivatization is primarily explored for the development of materials with second-order non-linear optical (NLO) properties, which have potential applications in telecommunications and data storage.
Post-Synthetic Modification Techniques for the Chemical Compound "this compound"
The hydroxyl groups of Disperse this compound are amenable to a range of common organic reactions, enabling its covalent attachment to or incorporation within larger molecular architectures.
Urethane (B1682113) Formation: The hydroxyl groups readily react with isocyanates to form urethane linkages. This has been used to synthesize polyurethanes where the DR19 chromophore is a side group. For example, reaction with diisocyanates like hexamethylene diisocyanate can produce polymers with high thermal stability. A specific modification involves reacting DR19 with 3-isocyanatopropyl triethoxysilane (B36694) (ICPTES), which then allows the dye to be incorporated into an inorganic TiO₂ sol-gel network through hydrolysis and condensation of the ethoxy groups.
Polymerization: The DR19 molecule can be modified to become a monomer itself. Reaction of the hydroxyl groups with methacryloyl chloride in the presence of a base yields a polymerizable derivative. This monomer can then be copolymerized with other monomers to create polymers with a high concentration of the NLO-active chromophore.
Copolymerization: DR19 can be functionalized and then copolymerized. For example, it has been incorporated into polythiophene derivatives. This combines the NLO properties of the dye with the conductive and optical properties of the polythiophene backbone.
The following table summarizes key post-synthetic modifications of Disperse this compound.
| Modification Reaction | Reagent(s) | Resulting Structure | Application |
| Urethane Formation | Diisocyanates (e.g., HMDI) | Polyurethane with DR19 side-chains | Non-linear optical materials |
| Silane (B1218182) Coupling | 3-isocyanatopropyl triethoxysilane (ICPTES) | DR19-functionalized silane for sol-gel | Organic-inorganic hybrid NLO materials |
| Monomer Synthesis | Methacryloyl chloride | Polymerizable DR19-methacrylate monomer | High-density chromophore polymers |
| Copolymerization | Thiophene-based monomers, FeCl₃ | Polythiophene copolymer with DR19 side-chains | Third-order NLO materials |
This interactive table outlines various post-synthetic modification techniques for Disperse this compound.
Regioselective and Stereoselective Syntheses of Analogs of the Chemical Compound "this compound"
The synthesis of analogs of Disperse this compound allows for the fine-tuning of its chemical and photophysical properties, such as absorption wavelength and NLO response. This is typically achieved by systematically varying either the diazo component or the coupling component in the classical azo synthesis pathway.
Regioselective Syntheses: Regioselectivity in the synthesis of DR19 analogs involves creating isomers by changing the substitution pattern on the aromatic rings. While the standard coupling reaction with N,N-dihydroxyethylaniline is highly regioselective for the para position, the synthesis of analogs can be achieved by:
Varying the Diazo Component: Instead of 4-nitrobenzenamine, other substituted anilines can be used. For example, using anilines with different electron-withdrawing or electron-donating groups, or changing the position of the nitro group (e.g., to 2-nitroaniline (B44862) or 3-nitroaniline), will produce a series of analogs with altered electronic structures and, consequently, different colors and properties kci.go.krnih.gov.
Varying the Coupling Component: Analogs can be synthesized by replacing N,N-dihydroxyethylaniline with other electron-rich aromatic compounds. For instance, using N,N-di-n-alkylanilines with different alkyl chain lengths can modify the hydrophobicity and solubility of the resulting dye kci.go.kr. Using different substituted phenols or naphthols as coupling partners would also lead to a wide range of structurally distinct analogs researchgate.net.
The table below illustrates the synthesis of azo dye analogs by varying the starting materials.
| Diazo Component | Coupling Component | Resulting Analog Class | Modified Property |
| Substituted Nitroanilines | N,N-dihydroxyethylaniline | Regioisomers of DR19 | Absorption wavelength, NLO response |
| 4-Nitrobenzenamine | N,N-dialkylanilines | Hydrophobic DR19 analogs | Solubility, Affinity for non-polar substrates |
| 4-Nitrobenzenamine | Substituted Phenols/Naphthols | Structurally diverse azo dyes | Color, Photophysical properties |
This table demonstrates strategies for the regioselective synthesis of Disperse this compound analogs.
Stereoselective Syntheses: Disperse this compound is an achiral molecule. The development of stereoselective syntheses would involve the creation of chiral analogs. This could theoretically be achieved by using a chiral diazo or coupling component, for example, an aniline or phenol (B47542) derivative with a stereocenter. Azo dyes containing stereogenic centers have been synthesized, often for applications in chiral recognition or as chiroptical materials. However, a specific stereoselective synthesis of a direct analog of Disperse this compound is not prominently reported in the reviewed literature. The primary focus of derivatization has been on tuning its optoelectronic properties through achiral modifications.
Advanced Characterization Techniques for the Chemical Compound Red 19
Spectroscopic Probes for Elucidating Molecular Structure and Electronic Transitions of the Chemical Compound "RED 19"
Spectroscopic techniques are indispensable in modern chemistry for providing detailed information about molecular structure, bonding, and electronic behavior. For a complex dye molecule like Solvent this compound, a combination of spectroscopic methods is required to build a complete picture of its characteristics.
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For Solvent this compound, ¹H and ¹³C NMR spectroscopy would provide critical data on the hydrogen and carbon skeletons, respectively.
While specific high-resolution NMR data for C.I. Solvent this compound is not extensively available in public literature, analysis of related azo dyes, such as Sudan dyes, demonstrates the utility of NMR. purity-iq.com For instance, the ¹H NMR spectrum of a similar compound, Sudan IV, shows distinct chemical shifts for aromatic protons, protons adjacent to the azo groups, and those on the naphthol ring. chemicalbook.com Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in establishing the connectivity between protons and carbons in Solvent this compound, confirming the positions of the chloro, methyl, and amino functional groups on the aromatic rings. The chemical shifts would be influenced by the electron-withdrawing and donating effects of these substituents and the azo linkages.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in Solvent this compound Note: This table is predictive and based on general principles and data from similar structures, as specific experimental data for Solvent this compound is limited.
| Proton Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic protons (phenyl rings) | 6.5 - 8.0 |
| Naphthol ring protons | 7.0 - 8.5 |
| Methyl group protons | 2.0 - 2.5 |
High-Resolution Mass Spectrometry (HRMS) for Isotopic and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound with high accuracy. For Solvent this compound, with a molecular formula of C₂₄H₂₀ClN₅O, HRMS would confirm its molecular weight of approximately 457.91 g/mol . ontosight.ai
The technique provides mass measurements with errors of less than 5 ppm, allowing for unambiguous elemental formula determination. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, would reveal characteristic fragmentation patterns. The cleavage of the azo bonds is a typical fragmentation pathway for azo dyes, leading to the formation of specific daughter ions that can be used to confirm the structure of the different parts of the molecule. fxcsxb.com For Solvent this compound, fragmentation would likely occur at the azo linkages, providing evidence of the substituted phenyl and naphthol components. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would also be a key signature in the mass spectrum.
Table 2: Key High-Resolution Mass Spectrometry Data for Solvent this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₄H₂₀ClN₅O | ontosight.ai |
| Molecular Weight | ~457.91 g/mol | ontosight.ai |
| Primary Ionization Technique | Electrospray Ionization (ESI) | nih.gov |
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.
FTIR Spectroscopy: The FTIR spectrum of Solvent this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrations would include N-H stretching from the amino group, C-H stretching from the aromatic and methyl groups, C=C stretching from the aromatic rings, and the characteristic N=N stretching of the azo group. The presence of the chloro-substituent would be indicated by a C-Cl stretching vibration in the lower frequency region.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, is an excellent complementary technique to FTIR. It is especially useful for identifying the N=N azo bond and the C=C bonds of the aromatic rings. scialert.net Surface-Enhanced Raman Spectroscopy (SERS) can be used to significantly enhance the signal of the dye, allowing for trace-level detection and more detailed structural analysis. edpsciences.org
Table 3: Expected Vibrational Frequencies for Key Functional Groups in Solvent this compound Note: These are general frequency ranges and can vary based on the specific molecular environment.
| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| C=C Aromatic Stretch | 1400 - 1600 | 1400 - 1600 |
| N=N Azo Stretch | 1400 - 1450 | 1400 - 1450 |
| C-N Stretch | 1250 - 1350 | 1250 - 1350 |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Research
UV-Visible Spectroscopy: As a colored dye, Solvent this compound exhibits strong absorption in the visible region of the electromagnetic spectrum. The UV-Vis absorption spectrum is a result of electronic transitions, primarily π → π* transitions within the extensive conjugated system of the molecule, which includes the phenyl rings, azo groups, and the naphthol ring system. researchgate.net The position of the maximum absorption wavelength (λmax) is sensitive to the solvent polarity and the substituents on the aromatic rings. The vibrant red color of Solvent this compound is due to its absorption of light in the green region of the spectrum.
Fluorescence Spectroscopy: While many azo dyes are not strongly fluorescent due to efficient non-radiative decay pathways, fluorescence spectroscopy can still provide valuable information. The excitation and emission spectra can reveal details about the electronic excited states of the molecule. researchgate.net The fluorescence quantum yield and lifetime are important photophysical parameters that characterize the efficiency and dynamics of the emission process. Studies on similar azo dyes have shown that their luminescent properties can be influenced by their interaction with other molecules or their aggregation state.
Diffraction and Microscopic Analysis of Crystalline Forms and Assemblies of the Chemical Compound "this compound"
The arrangement of molecules in the solid state is critical to understanding the macroscopic properties of a material. Diffraction and microscopy techniques are the primary tools for investigating crystalline forms and molecular assemblies.
Single-Crystal X-ray Diffraction Studies
Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for Solvent this compound. It would also reveal the planarity of the aromatic systems and the conformation around the azo linkages.
Electron Microscopy for Morphological and Nanoscale Characterization
Electron microscopy stands as a pivotal technique for elucidating the morphological and nanoscale characteristics of chemical compounds. By utilizing a beam of accelerated electrons as a source of illumination, electron microscopes offer significantly higher resolving power than light microscopes, enabling detailed analysis of a material's structure, surface topography, and composition at the micro and nano-levels. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are particularly valuable in the study of complex organic molecules and polymeric materials derived from them.
In the context of "this compound," a designation that can refer to several distinct red azo dyes, electron microscopy provides critical insights into the physical form of the compound, which influences its application properties. Research has focused on variants such as C.I. Disperse this compound and polyurethanes synthesized from it.
One study investigated the morphology of films created from polyurethane derivatives of Disperse this compound. tandfonline.com Using spin-coating, films were deposited on glass substrates, and their surfaces were analyzed. The polyurethane synthesized directly from Disperse this compound and hexamethylene diisocyanate formed distinct rose-like agglomerates with an approximate size of 10 micrometers (μm). tandfonline.com When polydimethylsiloxane (B3030410) (PDMS) segments were incorporated into the polyurethane backbone, the resulting films exhibited quasi-spherical agglomerates on the surface, which were significantly smaller, with an approximate size of 0.6 μm. tandfonline.com In contrast, incorporating poly(ethylene glycol) (PEG) segments resulted in the highest quality films, with a measured height of 206 nanometers (nm) and a surface roughness of 25.6 nm. tandfonline.com These findings demonstrate how chemical modification of the base "this compound" structure directly influences the nanoscale and microscale morphology of the resulting polymer films.
The data from this morphological analysis can be summarized as follows:
| Polyurethane Derivative | Observed Morphology | Approximate Size of Features | Film Roughness (nm) |
| Disperse this compound + Hexamethylene Diisocyanate | Rose-like agglomerates | 10 µm | Not Reported |
| Contains Polydimethylsiloxane (PDMS) Segments | Quasi-spherical agglomerates | 0.6 µm | Not Reported |
| Contains Poly(ethylene glycol) (PEG) Segments | High-quality film | 206 nm (height) | 25.6 |
Electron microscopy is not only used for visualization but also for understanding the distribution and arrangement of particles. Techniques like transmission-mode scanning electron microscopy (tSEM) allow for high-throughput imaging of large areas at nanoscale resolution, which is essential for analyzing the uniformity and structure of materials. researchgate.net Furthermore, advanced methods such as tip-enhanced Raman spectroscopy (TERS) can be combined with electron microscopy to provide chemical information at the nanoscale, identifying the composition of different morphological features. acs.org
While direct electron microscopy studies on compounds specifically and solely named "this compound" are limited in publicly accessible research, the analysis of closely related structures like Disperse this compound provides a clear framework for how these techniques are applied. The morphological details revealed by SEM, such as particle size, shape, and surface topography, are crucial for controlling the performance of these compounds in applications ranging from textiles to advanced materials for non-linear optics. tandfonline.comsmolecule.com
Sophisticated Analytical Methodologies for the Chemical Compound Red 19 in Research Contexts
Chromatographic Separations and Quantitation of the Chemical Compound "RED 19" and its Research-Related Degradants/Intermediates
Chromatography, a powerful laboratory technique for separating mixtures, is the cornerstone of this compound analysis. Both liquid and gas chromatography are employed, allowing for the isolation and precise measurement of the compound from the numerous other components present in research samples, particularly fuel matrices.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., PDA-MS/MS)
High-Performance Liquid Chromatography (HPLC) is the most prevalent and established technique for the analysis of this compound. It is widely used for the separation, identification, and quantification of the dye in various mixtures, notably in diesel fuel. epa.govlmaleidykla.lt The method's strength lies in its ability to separate this compound from other dyes and markers, such as Solvent Yellow 124 and Solvent Blue 35, within a single analytical run. lmaleidykla.lt
Advanced detection systems significantly enhance the capabilities of HPLC. Photodiode Array (PDA) detectors provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. fda.govgoogle.com When coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), HPLC becomes an exceptionally powerful tool for unambiguous identification and sensitive quantification. cqvip.comresearchgate.netcaymanchem.com The combination of HPLC-PDA and HPLC-MS can be used to generate unique chemical fingerprints, which are valuable in research for discriminating between genuine and counterfeit samples. researchgate.net
Research studies have utilized HPLC to investigate the stability of this compound. For instance, the photoinduced degradation of the dye under UV-A irradiation has been monitored using HPLC. researchgate.net These studies track the decrease in the concentration of the primary this compound peak over time and observe the emergence and subsequent changes in the concentration of various degradation products, providing insight into the chemical stability of the marker under different environmental conditions. researchgate.netresearchgate.net
Table 1: Example of HPLC Method Parameters for this compound Analysis in Diesel Fuel| Parameter | Condition | Reference |
|---|---|---|
| Column | Agilent Zorbax Rx-SIL (250 x 4.60 mm, 5 µm particle size) | epa.gov |
| Mobile Phase | Hexane, Toluene, and Ethyl Acetate | epa.gov |
| Detection | Visible Wavelength Range | epa.gov |
| Theoretical Plates (N) | 4986 (for a 5 mg/L standard) | lmaleidykla.lt |
| Height Equivalent to a Theoretical Plate (H) | 0.05014 mm | lmaleidykla.lt |
Gas Chromatography (GC) for Volatile Derivatives and Research Sample Analysis
While less common than HPLC, Gas Chromatography (GC) is another important technique for the analysis of this compound. GC separates compounds based on their volatility and is often coupled with detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). nih.gov GC-MS is particularly useful as it combines the separation power of GC with the identification capabilities of MS. google.com
In the context of this compound research, GC-FID has been used to generate "chromatographic fingerprints" of diesel fuel. nih.gov These fingerprints can reveal subtle changes in the fuel's chemical composition, which can be indicative of illegal laundering processes aimed at removing the dye. nih.gov A significant challenge in the GC analysis of azo dyes like this compound is their potential for thermal degradation at the high temperatures used in the GC injector and column. nih.gov
Research applications often require specific and robust methods. The table below outlines a typical temperature program used in the GC analysis of fuel samples containing this compound.
Table 2: GC-FID Temperature Program for Diesel Fuel Fingerprinting| Parameter | Setting | Reference |
|---|---|---|
| Column | RTX-5 Restek (60 m × 0.25 mm i.d., 0.25 μm film thickness) | nih.gov |
| Carrier Gas | Helium (1.3 ml min⁻¹ constant flow) | nih.gov |
| Initial Temperature | 50 °C | nih.gov |
| Temperature Ramp | 3 °C per minute up to 320 °C | nih.gov |
| Total Analysis Time | 100 minutes | nih.gov |
| Injector Temperature | 300 °C | nih.gov |
Capillary Electrophoresis (CE) for High-Resolution Separations in Complex Research Matrices
Capillary Electrophoresis (CE) is recognized as a powerful analytical separation technique that can be complementary to HPLC for the analysis of complex mixtures. komsta.net Its advantages include high separation efficiency, speed, low consumption of solvents and samples, and reproducibility. komsta.net These features make CE an ideal technique for high-resolution separations. While extensive research specifically detailing the application of CE to Solvent this compound is not widely published, the technique's principles make it suitable for such analyses, especially in complex research matrices where high separation power is required. komsta.netresearchgate.net
Ion Chromatography for Specific Analytical Applications
Ion chromatography is a specialized chromatographic technique used for separating ionic species. While it is a powerful tool for many analytical applications, its use for the direct analysis of azo dyes like this compound, which are typically neutral organic molecules, is not a common application and is not well-documented in the reviewed research literature. google.com
Electrochemical Sensing Platforms for Real-Time Monitoring and Research-Based Detection of the Chemical Compound "this compound"
Electrochemical methods offer a promising avenue for the detection of this compound, potentially enabling real-time monitoring and the development of portable sensing platforms. Research into the electrochemical properties of related compounds, such as Mordant this compound, has demonstrated their electroactivity. acs.org For example, studies have investigated the adsorption of Mordant this compound on mercury electrodes and its use as a complexing agent for the indirect voltammetric determination of metal ions like uranium and lanthanides. acs.orgmdpi.commdpi.com
These findings suggest that this compound likely possesses electrochemical properties that could be exploited for direct detection. The development of electrochemical sensors could provide simple, rapid, and low-cost alternatives to chromatographic methods for certain applications, such as screening for the presence of the dye in fuel samples. mdpi.comweforum.org The ongoing evolution of autonomous biochemical sensing systems, which can monitor and respond to chemical signals without human intervention, points to future possibilities for deploying remote, real-time sensors for markers like this compound. weforum.orgfrontiersin.org
Hybrid and Hyphenated Analytical Systems Applied to the Chemical Compound "this compound" (e.g., LC-MS/MS)
Hyphenated analytical systems, which couple a separation technique with a powerful detection method, are indispensable for the comprehensive analysis of this compound in challenging research contexts. The most prominent of these is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). caymanchem.com This technique combines the superior separation capabilities of HPLC (or its high-pressure variant, UPLC) with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net
LC-MS/MS has been successfully applied to the analysis of banned azo-dyes, including this compound (C.I. 26050), in various food samples. researchgate.netcaymanchem.com Pressurized liquid extraction followed by LC-MS/MS analysis allows for the reliable detection and quantification of these dyes at very low levels. caymanchem.com The technique is valued for its ability to provide structural confirmation of the analyte, which is crucial in regulatory and forensic research. The coupling of HPLC with both PDA and MS detectors provides complementary data, enhancing the confidence in analytical results and allowing for detailed chemical fingerprinting of samples. researchgate.net
Spectrometric Techniques for Quantitative Analysis in Research Matrices
The quantitative analysis of disperse dyes like Disperse this compound in various research matrices, such as aqueous solutions and textile wastewater, relies heavily on spectrometric techniques. These methods offer the sensitivity and selectivity required to detect and quantify these compounds, often at trace levels.
UV-Visible (UV-Vis) Spectrophotometry is a primary technique for the quantification of disperse dyes. This method is based on the principle that these dyes, which contain chromophoric azo groups (–N=N–), absorb light in the visible region of the electromagnetic spectrum. A study focusing on Disperse Red 1 (DR1), a compound structurally similar to other disperse dyes, established a robust UV-Vis spectrophotometric methodology for its determination in aqueous samples. The research identified key analytical performance metrics, demonstrating the technique's utility for environmental monitoring and solubility studies. scielo.brscielo.brresearchgate.net For the determination of DR1 in purified water, the limit of detection was found to be 2.47 × 10⁻⁶ mol L⁻¹, with a limit of quantification of 8.22 × 10⁻⁶ mol L⁻¹. scielo.brscielo.brresearchgate.net The accuracy of the method was confirmed through recovery tests in various water samples, with recovery rates ranging from 85.9% to 113%. scielo.brscielo.br
| Parameter | Value | Matrix | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | 2.47 × 10⁻⁶ mol L⁻¹ | Purified Water | scielo.brscielo.brresearchgate.net |
| Limit of Quantification (LOQ) | 8.22 × 10⁻⁶ mol L⁻¹ | Purified Water | scielo.brscielo.brresearchgate.net |
| Analyte Recovery | 85.9% - 113% | Tap/River Water | scielo.brscielo.br |
In more complex matrices, such as industrial wastewater, where multiple dyes may be present, simple spectrophotometry is often insufficient due to spectral overlap. In these scenarios, chemometric techniques like Principal Component Regression (PCR) and Partial Least Squares (PLS) are coupled with UV-Vis spectrophotometry. A study on textile wastewater demonstrated the successful simultaneous quantification of a mixture of six disperse dyes, including C.I. Disperse Red 82 and C.I. Disperse Red 65, using these multivariate calibration methods. researchgate.net This approach allows for the deconvolution of complex spectra to determine the concentration of individual dyes without requiring prior separation. researchgate.net
For even greater selectivity and sensitivity, spectrometric methods are often coupled with chromatographic separation. High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry (MS) is a powerful tool for the analysis of dyes. researchgate.net LC-MS/MS techniques, in particular, provide definitive structural confirmation and can achieve very low detection limits, making them suitable for trace analysis of dye contaminants and their degradation products in environmental and biological samples. epa.govlaborindo.com
Novel Sample Preparation Strategies for Enhanced Analytical Sensitivity and Selectivity
The analysis of trace levels of dyes like Disperse this compound in complex research matrices necessitates effective sample preparation. The primary goals are to isolate the target analytes from interfering substances and to pre-concentrate them to a level amenable to instrumental detection. While traditional methods like liquid-liquid extraction exist, novel microextraction techniques have been developed to improve efficiency, reduce solvent consumption, and enhance sensitivity.
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of dyes from aqueous samples. phenomenex.com Innovations in this area focus on the development of novel adsorbent materials. For instance, a method using a natural zeolite modified with a microemulsion was developed for the rapid pre-concentration of sulphonated azo dyes from water. nih.gov Another advanced approach involves dispersive solid-phase micro-extraction (DSPμE) utilizing materials like graphene oxide, which has a high adsorption capacity for azo dyes, allowing for their efficient removal and concentration from water samples prior to analysis. tandfonline.comresearchgate.net
A particularly innovative and green approach is Ultrasound-Assisted Emulsification Microextraction (USAEME) . scielo.org.zascience.gov This technique is based on the dispersion of a micro-volume of a water-immiscible organic solvent into an aqueous sample with the aid of ultrasonic waves. scielo.org.zaajol.info The ultrasound creates a fine emulsion, leading to a very large surface area between the extraction solvent and the sample, which facilitates rapid mass transfer of the analyte into the organic phase. The method is simple, fast, and requires minimal amounts of organic solvents, aligning with the principles of green analytical chemistry. mdpi.com
The performance of USAEME has been demonstrated for the determination of dyes in wastewater. In a study on Neutral Red dye, the method achieved a low limit of detection and a high enrichment factor, showcasing its potential for the trace analysis of other dye classes. mdpi.com
| Parameter | Value | Analyte/Matrix | Reference |
|---|---|---|---|
| Technique | USAEME | Neutral Red Dye in Wastewater | mdpi.com |
| Limit of Detection (LOD) | 2.2 µg/L | Neutral Red Dye in Wastewater | mdpi.com |
| Limit of Quantification (LOQ) | 7.3 µg/L | Neutral Red Dye in Wastewater | mdpi.com |
| Enrichment Factor | 40 | Neutral Red Dye in Wastewater | mdpi.com |
| Recovery (Spiked Samples) | 101% - 102% | Neutral Red Dye in Wastewater | mdpi.com |
| Relative Standard Deviation (RSD) | 1.35% - 1.5% | Neutral Red Dye in Wastewater | mdpi.com |
These advanced sample preparation strategies significantly enhance analytical sensitivity and selectivity, enabling the accurate quantification of Disperse this compound and other dyes in challenging research contexts.
Mechanistic Investigations of the Chemical Compound Red 19
Reaction Kinetics and Degradation Pathways of the Chemical Compound "RED 19" under Varied Experimental Conditions
The environmental fate and persistence of azo dyes are of significant interest due to their widespread use and potential for environmental contamination. Research into their degradation is crucial for developing effective remediation strategies.
Photochemical Degradation Mechanisms
Photochemical degradation involves the breakdown of chemical compounds by light, often in the presence of an oxidizing agent.
Studies on Solvent this compound have shown that it is unstable when exposed to UV-A irradiation and temperature. imist.ma The degradation mechanism primarily involves the photoinduced cleavage of the two disazo bonds (-N=N-) that are characteristic of its chemical structure. imist.ma This process leads to a significant fading of the dye's color and a substantial decrease in its concentration over time. imist.ma In one study, model samples of the dye dissolved in heptane (B126788) and exposed to constant UV-A radiation at 30°C showed significant degradation over a 64-day period. imist.ma
For reactive azo dyes, such as C.I. Reactive Red 195A (RR195A) , photochemical degradation using a UV/H₂O₂ process has proven effective. researchgate.net This advanced oxidation process generates highly reactive hydroxyl radicals (•OH) that attack the dye molecule. Complete decolorization of a 100 mg/L solution of RR195A was achieved in 20-30 minutes of irradiation. researchgate.net The degradation rate is influenced by several factors, including the initial concentration of hydrogen peroxide (H₂O₂), pH, and temperature. researchgate.net The process involves the breakdown of stable, high-molecular-weight organic compounds into smaller, more biodegradable structures. researchgate.net Similarly, the photocatalytic degradation of C.I. Reactive Red 198 (RR198) has been studied using catalysts like MIL-53(Fe) under UV irradiation. hahnlab.com The degradation mechanism involves the breakdown of the azo bond, as well as the naphthalene (B1677914) and benzene (B151609) rings that form the chromophore. hahnlab.com
| Compound | Degradation Method | Key Conditions | Observed Efficiency | Reference |
|---|---|---|---|---|
| Solvent this compound | Photoinduced Degradation | UV-A Irradiation, 30°C, 64 days | Substantial decrease in dye concentration and color fading. | imist.ma |
| Reactive Red 195A | Photochemical (UV/H₂O₂) | pH 8 or lower, 30°C, H₂O₂ dose ~3x dye concentration | 94-100% decolorization after 30 minutes for a 100 mg/L solution. | researchgate.net |
| Reactive Red 198 | Photocatalytic (MIL-53(Fe)/H₂O₂) | pH 3, 0.001 g catalyst, 10 µL H₂O₂ | 98% degradation for a 20 mg/L solution. | hahnlab.com |
Chemical and Biological Degradation Processes (e.g., Hydrolysis)
Hydrolysis and biological processes are key pathways for the breakdown of azo dyes in the environment. The stability of reactive dyes is influenced by pH, with acidic conditions generally favoring hydrolysis. tandfonline.com
The primary biological degradation mechanism for azo dyes is the reductive cleavage of the azo linkage. slu.se This reaction is catalyzed by non-specific enzymes called azoreductases, which are found in a wide variety of microorganisms, including intestinal bacteria, and in the organs of mammals like the liver and kidneys. slu.seuoguelph.ca This enzymatic reduction breaks the -N=N- bond, resulting in the formation of colorless aromatic amines, which may themselves be subject to further degradation. slu.seresearchgate.net Studies on Sphingomonas sp. have shown that azoreductase activity can be found in both the cytoplasm and bound to the cell membrane. asm.orgnih.gov
Environmental Transformation Pathways in Research Models
The environmental transformation of "this compound" compounds follows pathways determined by their chemical class and environmental conditions.
For Solvent this compound , a disazo dye, photo-oxidation appears to be a significant transformation pathway, breaking the molecule into smaller components. imist.ma
Intermolecular Interactions of the Chemical Compound "this compound" with Biological Macromolecules and Cellular Components (in vitro/ex vivo studies)
The interaction of dyes with proteins and cells is fundamental to understanding their bioavailability, distribution, and potential biological effects.
Binding Affinity and Specificity Studies
Studies on Reactive Red 241 (Drimaren Red) show that it binds to HSA with a moderate affinity, characterized by a binding constant (Kₐ) in the range of 10⁵ M⁻¹. researchgate.netbiorxiv.orgscilit.com The binding process is spontaneous and primarily driven by electrostatic interactions. biorxiv.orgscilit.com The interaction occurs via a static quenching mechanism, indicating the formation of a ground-state complex between the dye and the protein. biorxiv.org Molecular docking studies suggest that the binding site for this dye is located in subdomain IIB of the HSA molecule. biorxiv.orgscilit.comresearchgate.net
Similarly, the food dye Allura Red AC has been shown to bind to BSA with a binding constant (Kₐ) of 3.1×10⁴ M⁻¹. imist.ma The primary forces driving this interaction are hydrophobic. imist.ma These studies collectively indicate that azo dyes can readily bind to transport proteins, which is a critical factor in their distribution within a biological system. The binding involves a combination of hydrophobic and electrostatic forces and can lead to conformational changes in the protein. nih.govderpharmachemica.com
| Azo Dye Compound | Protein Model | Binding Constant (Kₐ) (M⁻¹) | Primary Driving Forces | Reference |
|---|---|---|---|---|
| Reactive Red 241 | Human Serum Albumin (HSA) | ~10⁵ | Electrostatic Interactions | researchgate.netbiorxiv.orgscilit.com |
| Allura Red AC | Bovine Serum Albumin (BSA) | 3.1 x 10⁴ at 298 K | Hydrophobic Interactions | imist.ma |
| Amaranth | Bovine Serum Albumin (BSA) | 7.1 x 10⁴ at 298 K | Hydrophobic Forces | physchemres.org |
Cellular Uptake and Subcellular Localization Investigations (in non-clinical cell lines)
Specific data on the cellular uptake and subcellular localization for a compound explicitly named "this compound" is limited. However, general principles of xenobiotic transport and studies on related dyes provide a framework for understanding these processes.
The cellular uptake of small molecules like dyes can occur through various mechanisms, including passive diffusion across the cell membrane or active transport processes like endocytosis. nih.govnih.gov For a molecule to be absorbed, its physicochemical properties, such as lipophilicity and molecular weight, are critical. nih.gov For instance, some Disperse dyes are sufficiently lipophilic and have a low enough molecular weight to cross the skin barrier. nih.gov Water-soluble azo dyes are generally metabolized by azoreductase enzymes found in gut microflora or in the liver. slu.se This implies that these dyes or their metabolites are absorbed from the gastrointestinal tract to reach these metabolic sites.
Once inside a cell, the localization of the dye is linked to its metabolic fate. The enzymes responsible for the reductive cleavage of the azo bond, azoreductases, have been identified in both the cytoplasm and associated with the cell membrane in bacterial cells. researchgate.netasm.orgnih.gov This suggests that for biological degradation to occur, the dye must be transported into the cytoplasm or interact with the cell membrane. In studies using the human adrenocortical H295R cell line, certain azo dyes were shown to induce an oxidative stress response, indicating interaction with intracellular components. slu.se
Influence on Biochemical Pathways and Cellular Processes (using non-clinical models)
In non-clinical models, Congo Red (this compound) demonstrates a range of effects on biochemical and cellular activities, often stemming from its ability to interact with specific biomacromolecules like proteins and polysaccharides.
Research on the fungus Aspergillus fumigatus shows that Congo Red inhibits growth primarily by binding to fibrillar chains of β-1,3-glucans, which disrupts the proper assembly of the cell wall. asm.orgresearchgate.net This interaction triggers a cascade of transcriptional changes, revealing a pleiotropic effect beyond simple cell wall disruption. asm.org For instance, exposure to Congo Red upregulates genes associated with managing oxidative stress, including those encoding thioredoxin reductase, catalases, and various peroxidases. asm.org Furthermore, it stimulates metabolic pathways such as the glyoxylate (B1226380) and γ-aminobutyric acid (GABA) shunts, suggesting a significant metabolic reprogramming in response to the compound. asm.org
In the context of amyloid-related pathologies studied in vitro, Congo Red is widely used as an inhibitor of amyloid fibril formation. capes.gov.brnih.gov In a model of type 2 diabetes, the formation of islet amyloid is associated with an increase in reactive oxygen species (ROS) and subsequent beta cell apoptosis. capes.gov.brnih.gov The application of Congo Red prevents this induction of oxidative stress and apoptosis by inhibiting the initial amyloid aggregation. nih.gov Similarly, in a cellular model for spinocerebellar ataxia type 14, Congo Red inhibits the aggregation of mutant protein kinase Cγ, which in turn prevents apoptotic cell death and reverses defects in dendritic development in primary cerebellar Purkinje cells. jst.go.jp In models of polyglutamine diseases, it was found to inhibit the maturation of larger aggregates, though not the initial formation of smaller oligomers. researchgate.net
Studies using cancer cell lines have explored Congo Red primarily as a component of drug delivery systems. mdpi.comnih.gov When used alone on pancreatic and bladder cancer cells, Congo Red demonstrates a significantly smaller impact on cell viability and apoptosis compared to when it is aggregated with chemotherapeutic agents like sorafenib (B1663141) or avapritinib. mdpi.comnih.govresearchgate.net However, some cytotoxic effects have been noted, as evidenced by the release of lactate (B86563) dehydrogenase (LDH) from treated cells. mdpi.com The metabolic breakdown product of Congo Red, benzidine, has been reported to inhibit enzyme activity, and the parent compound was found to lower glutathione (B108866) levels in some animal models. mdpi.com In plant-based models, such as the microalga Chlorella vulgaris, Congo Red was shown to suppress metabolic rates, specifically photosynthesis and respiration. mdpi.com
| Non-Clinical Model | Observed Biochemical/Cellular Effect | Reference |
|---|---|---|
| Aspergillus fumigatus (fungus) | Inhibits growth by disrupting cell wall synthesis; induces oxidative stress response and alters primary metabolism. | asm.orgresearchgate.net |
| Islet Amyloid Polypeptide (in vitro) | Inhibits amyloid formation, thereby preventing increased Reactive Oxygen Species (ROS) and beta cell apoptosis. | capes.gov.brnih.gov |
| Spinocerebellar Ataxia Type 14 (cellular model) | Inhibits aggregation of mutant protein kinase Cγ, preventing apoptosis and reversing dendritic malformations. | jst.go.jp |
| Pancreatic & Bladder Cancer Cells (in vitro) | Exhibits low intrinsic cytotoxicity but can induce some LDH release; primarily studied as a drug co-aggregate. | mdpi.comnih.gov |
| Chlorella vulgaris (microalga) | Suppresses photosynthesis and respiration rates. | mdpi.com |
Supramolecular Assembly and Self-Organization of the Chemical Compound "this compound"
Congo Red (this compound) is an anionic diazo dye characterized by a planar, polyaromatic structure that gives it a powerful tendency to self-assemble in aqueous solutions. mdpi.comptbioch.edu.placs.org This process, driven by non-covalent interactions, results in the formation of organized, large-scale structures known as supramolecular assemblies. ptbioch.edu.plresearchgate.net
The primary driving force behind this self-organization is π-π stacking interactions between the flat aromatic rings of adjacent Congo Red molecules. mdpi.comptbioch.edu.pl This stacking leads to the formation of elongated, ribbon-like micelles or aggregates. acs.orgresearchgate.net Molecular dynamics simulations have corroborated this, showing that the structures are stabilized by van der Waals forces between the aromatic components, while hydrogen bonds can act as a "glue" that connects shorter ribbons into larger assemblies. acs.org
The extent of this supramolecular assembly is sensitive to environmental conditions. beilstein-journals.org For example, the ionic strength of the solvent plays a critical role; the presence of salts like sodium chloride (NaCl) shields the electrostatic repulsion between the anionic sulfonate groups on the dye molecules, thereby stabilizing the π-π interactions and promoting the formation of more extensive supramolecular structures. beilstein-journals.org
A key feature of these self-assembled ribbons is their ability to incorporate other molecules, particularly those with planar aromatic moieties, through a process of intercalation. beilstein-journals.orgmdpi.com This has been demonstrated with various compounds, including the anticancer drug doxorubicin (B1662922) and other dyes like Rhodamine B. mdpi.combeilstein-journals.org The doxorubicin molecule's aromatic part penetrates the Congo Red ribbon, while its sugar component covers the surface. acs.org This property is the basis for investigating Congo Red as a potential supramolecular carrier system for targeted drug delivery. mdpi.comacs.org
| Property | Description | Reference |
|---|---|---|
| Structure | Forms ribbon-like micelles and other supramolecular aggregates. | ptbioch.edu.placs.org |
| Primary Driving Force | π-π stacking interactions between the planar aromatic cores of the molecules. | mdpi.comptbioch.edu.pl |
| Stabilizing Interactions | Van der Waals forces; hydrogen bonding between adjacent ribbons. | acs.org |
| Influencing Factors | Assembly is enhanced by increased ionic strength (e.g., presence of NaCl) which shields anionic repulsion. | beilstein-journals.org |
| Functional Property | Capable of intercalating other planar molecules (e.g., doxorubicin), enabling its use as a drug carrier. | mdpi.comacs.orgbeilstein-journals.org |
Adsorption and Desorption Mechanisms of the Chemical Compound "this compound" on Various Substrates (e.g., cellulose)
The adsorption and desorption of Congo Red (this compound) have been extensively studied, particularly on cellulosic substrates, due to its use in the textile industry and for environmental remediation. nih.govd-nb.info The mechanisms are governed by a combination of physicochemical interactions between the dye molecule and the adsorbent surface.
The primary adsorption mechanism involves strong electrostatic interactions and hydrogen bonding. nih.gov Congo Red is an anionic dye due to its sulfonate groups (-SO₃⁻). hristov.com In acidic to neutral conditions, the surface of cellulose (B213188) contains hydroxyl groups that can be protonated, creating positive sites that strongly attract the anionic dye molecules. wu.ac.th In addition to these electrostatic forces, hydrogen bonds can form between the dye's amino and sulfonate groups and the hydroxyl groups on the cellulose surface. nih.gov
Adsorption equilibrium data are commonly analyzed using isotherm models like the Langmuir and Freundlich models. d-nb.infowu.ac.th The Freundlich isotherm, which often provides a good fit, suggests that adsorption occurs on a heterogeneous surface with multilayer coverage. wu.ac.th The maximum adsorption capacity is highly dependent on factors such as pH, temperature, initial dye concentration, and the specific nature of the cellulosic adsorbent. nih.govresearchgate.net For example, a bio-adsorbent derived from corn stalk cellulose showed an exceptionally high maximum removal amount of 5572 mg·g⁻¹ at pH 6.0 and 45 °C. nih.gov Thermodynamic studies have found the interaction between Congo Red and cellulose to be exothermic. researchgate.net
Desorption studies indicate that Congo Red can be strongly bound to cellulosic surfaces, with low desorption rates suggesting that the interactions are robust. mdpi.com The efficiency of desorption is influenced by the eluent; for example, increasing the concentration of sodium hydroxide (B78521) (NaOH) can improve the desorption of the negatively charged dye due to increased electrostatic repulsion. mdpi.com
| Aspect | Key Findings | Reference |
|---|---|---|
| Driving Forces | Electrostatic attraction (anionic dye to protonated surface), hydrogen bonding, van der Waals forces. | nih.govwu.ac.th |
| Kinetic Model | Frequently follows the pseudo-second-order model, indicating chemisorption is rate-limiting. | wu.ac.thresearchgate.net |
| Isotherm Model | Often fits Freundlich and/or Langmuir models, suggesting multilayer adsorption on heterogeneous surfaces. | d-nb.infowu.ac.th |
| Influencing Factors | Adsorption is strongly affected by pH, temperature, initial dye concentration, and adsorbent dosage. | nih.govresearchgate.net |
| Thermodynamics | The adsorption process on cellulose is generally exothermic. | researchgate.net |
| Desorption | Strong adsorption leads to low desorption rates; desorption can be enhanced with alkaline eluents like NaOH. | mdpi.com |
Theoretical and Computational Chemistry Approaches for the Chemical Compound Red 19
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanics forms the fundamental basis for describing the behavior of electrons in molecules. Computational QM methods are employed to solve the Schrödinger equation, providing detailed information about electronic structure, energy levels, and reactivity.
Density Functional Theory (DFT) Applications for Molecular Properties and Reaction Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules like Mordant Red 19 due to its favorable balance of accuracy and computational cost. rsc.orgnih.gov DFT calculations are used to determine a wide range of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. rsc.orgnih.gov
Recent research has utilized DFT to investigate the properties of Mordant this compound, particularly in the context of its interaction with other materials. For instance, a 2024 study explored the optoelectronic behavior of a conjugate formed between graphene and Mordant this compound. dntb.gov.ua In such studies, DFT is applied to optimize the molecular geometry of the dye, calculating bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure.
Key molecular properties of Mordant this compound that can be calculated using DFT include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. It provides insights into the chemical reactivity, kinetic stability, and the electronic excitation properties of the dye. A smaller gap generally implies that the molecule is more reactive and can be more easily excited.
Electron Density Distribution: DFT maps the electron density, revealing the electron-rich and electron-poor regions of the molecule. This is vital for predicting how Mordant this compound will interact with other substances, such as the functional groups on textile fibers or metal ions (mordants).
Reaction Energetics: DFT can be used to calculate the energy changes that occur during a chemical reaction, such as the binding of Mordant this compound to a metal ion like chromium or its adsorption onto a surface like graphene. dntb.gov.ua This helps in understanding the thermodynamics and feasibility of these processes.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating ability. |
| LUMO Energy | -2.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 3.7 eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | 4.5 Debye | Measures the polarity of the molecule. |
Ab Initio and Semi-Empirical Methods for Excited State Dynamics and Photophysical Predictions
While DFT is excellent for ground-state properties, understanding the color of Mordant this compound and its behavior upon light absorption requires studying its electronic excited states. Time-Dependent DFT (TD-DFT) is a common extension of DFT used for this purpose. researchgate.net
Ab Initio Methods: These methods, such as Configuration Interaction (CI) or Coupled Cluster (CC) theory, are highly accurate but computationally very expensive. nih.gov They are typically used for smaller molecules or as benchmarks for more approximate methods. For a molecule the size of Mordant this compound, their application would be limited to specific, high-precision calculations of its fragments or simplified analogs.
Semi-Empirical Methods: These methods are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, they can be useful for quickly screening large numbers of molecules or for studying very large systems where other methods are computationally prohibitive.
TD-DFT for Photophysics: TD-DFT is widely used to predict the UV-Vis absorption spectrum of dyes like Mordant this compound. By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the wavelength of maximum absorption (λmax), which determines the color of the dye. researchgate.net These calculations help explain why Mordant this compound appears red and how its color might change in different chemical environments. worlddyevariety.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. This approach is invaluable for understanding the dynamic behavior of Mordant this compound, its flexibility, and how it interacts with its surroundings, such as solvents or solid surfaces. nih.gov
Atomistic and Coarse-Grained Simulations of the Chemical Compound "Mordant this compound" in Different Chemical Environments
MD simulations model the behavior of a system by solving Newton's equations of motion for each atom.
Atomistic Simulations: In this approach, every atom in the system (the dye molecule, solvent molecules, and any surfaces or fibers) is represented explicitly. This provides a highly detailed view of molecular motions and interactions. For Mordant this compound, atomistic simulations can reveal how the molecule tumbles and changes its shape (conformation) in water, how water molecules arrange around it, and the specific hydrogen bonds that form.
Coarse-Grained (CG) Simulations: For very large systems or long simulation times, atomistic detail can be computationally overwhelming. CG simulations simplify the system by grouping several atoms into a single "bead." This reduces the number of particles and allows for the simulation of larger systems over longer timescales, although with a loss of fine-grained detail.
A study on the graphene-Mordant this compound conjugate utilized MD simulations to understand the stability and nature of the interaction between the dye and the graphene sheet. dntb.gov.ua Such simulations can show whether the dye lies flat on the surface or adopts a different orientation, which is crucial for the performance of the resulting hybrid material.
Prediction of Binding and Adsorption Mechanisms
A key application of MD simulations is to elucidate the mechanisms by which molecules bind to each other. For Mordant this compound, this is particularly relevant for its function as a mordant dye, which involves binding to both a metal ion and a textile fiber.
MD simulations can be used to:
Model the Docking Process: Simulate the process of the dye molecule approaching and binding to a target, such as a metal ion chelated to a fiber surface.
Calculate Binding Free Energy: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to MD simulation trajectories to estimate the strength of the binding interaction. nih.gov This can predict how strongly Mordant this compound will adhere to a fabric.
Analyze Intermolecular Forces: MD allows for the detailed analysis of the forces driving the binding, such as electrostatic interactions, van der Waals forces, and hydrogen bonds between the dye and the substrate. nih.gov
| Parameter | Value/Description |
|---|---|
| Force Field | GROMOS, AMBER, or CHARMM |
| Solvent Model | TIP3P or SPC/E water |
| System Size | ~50,000 atoms |
| Simulation Time | 100-200 nanoseconds (ns) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 bar |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for the Chemical Compound "this compound" and its Analogs
Cheminformatics and QSAR represent a data-driven approach to understanding chemical properties. jetir.orgnih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and a specific property, such as binding affinity, toxicity, or colorfastness. frontiersin.orgmdpi.com
For Mordant this compound and its analogs (structurally similar dyes), a QSAR study would involve:
Data Collection: Gathering a dataset of related azo dyes with measured values for a property of interest (e.g., binding strength to cotton).
Descriptor Calculation: For each dye, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies calculated via DFT).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the measured property.
Model Validation: The model's predictive power is rigorously tested using external datasets or cross-validation techniques.
Once a reliable QSAR model is developed, it can be used to predict the properties of new, unsynthesized dye molecules. This allows chemists to design new dyes with improved properties (e.g., better colorfastness or lower environmental toxicity) in a more efficient, computer-aided manner, reducing the need for extensive trial-and-error synthesis and testing. nc3rs.org.ukresearchgate.net
The Chemical Compound "this compound": A Deep Dive into Theoretical and Computational Chemistry
The request to generate a detailed English article on the chemical compound "this compound," with a specific focus on "Theoretical and Computational Chemistry Approaches," cannot be fulfilled at this time. Extensive searches for a chemical compound formally or commonly designated as "this compound" within the context of theoretical and computational chemistry have not yielded any specific, identifiable molecule.
For a thorough and scientifically accurate analysis as requested, a more precise identifier for the compound is necessary. Chemical compounds are typically referenced in scientific literature and databases by their:
IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry.
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The designation "this compound" is ambiguous and does not correspond to a recognized compound in the field of computational chemistry. It may be an internal project code, a shorthand notation, or an incomplete reference. Without a definitive chemical structure, it is impossible to find or generate data on theoretical models and computational studies.
To proceed with this request, please provide a more specific and recognized identifier for the chemical compound of interest. This will enable the retrieval of relevant research findings and the generation of the detailed, accurate article you have outlined.
Advanced Research Applications of the Chemical Compound Red 19 in Non Clinical Scientific Fields
Utilization of the Chemical Compound "RED 19" as a Molecular Probe or Label in Cellular and Biochemical Research (in vitro/ex vivo systems)
In the realm of cellular and biochemical research, the fluorescent properties of certain compounds are harnessed to visualize and track molecular processes. While direct evidence of this compound being used as a primary molecular probe in cellular and biochemical research is not extensively documented in the provided results, its characteristics are similar to other dyes used for such purposes. For instance, fluorescent dyes are crucial for real-time visualization of biomolecular interactions and aggregation. researchgate.net The development of novel fluorophores to mark cellular components and processes is an active area of research. researchgate.netresearchgate.net
Some azo dyes are utilized as model compounds in biological studies to understand aspects of drug metabolism. ontosight.ai This suggests a potential, albeit not explicitly stated, for this compound to be used in similar in vitro research to study metabolic pathways.
Furthermore, the development of tracers for in vivo imaging, such as those using 19F magnetic resonance, highlights the broader principle of using labeled compounds to study biological systems. rsc.org While not this compound, these studies underscore the importance of developing new probes for biological applications. rsc.orgnih.gov
Integration of the Chemical Compound "this compound" in Functional Materials Science and Nanotechnology
This compound has garnered significant attention in materials science and nanotechnology due to its nonlinear optical (NLO) properties. sigmaaldrich.com It is classified as a chromophore, an organic molecule with donor and acceptor groups connected by π-conjugation, giving it a tunable dipole moment. weforum.org
Development of Sensors and Biosensors Incorporating the Chemical Compound "this compound"
The unique properties of this compound make it a candidate for integration into sensor technologies. Although specific sensors based solely on this compound are not detailed, the principles of using such materials are well-established. For instance, autonomous biochemical sensors can be designed to detect specific chemicals using tailored physicochemical transducers. weforum.org The large molecular dipole moment of this compound could be exploited in field-effect transistors (FETs) to alter charge-carrier density, forming the basis of a sensor. weforum.org
Research into aptamer-based biosensors, or aptasensors, provides a framework for how a molecule like this compound could be functionalized and used. frontiersin.orgnih.gov These sensors often rely on colorimetric or fluorescence changes upon binding to a target, a principle that could potentially be applied using this compound. For example, a change in the solution color from purple to red has been used to detect cancer cells with an aptasensor. nih.gov
Applications in Optoelectronics and Photonic Devices Research
The most prominent advanced research application of this compound is in the field of optoelectronics and photonics. sigmaaldrich.comresearchgate.netspiedigitallibrary.orgscispace.comdtic.mil Its significant nonlinear optical (NLO) properties are key to this utility. sigmaaldrich.comscispace.com
This compound is used as a guest chromophore in polymer systems for electro-optic devices. spiedigitallibrary.org When incorporated into a polymer host like polyimide, it can be poled to create materials with a stable second-order nonlinear optical response, essential for devices that modulate light with electricity. spiedigitallibrary.org Studies have shown that such materials can have long-term stability, with extrapolated lifetimes of over 30 years at room temperature. spiedigitallibrary.org
Furthermore, this compound has been incorporated into various polymers, such as polyurethane and poly(urethane-imide), to create materials with high thermal stability and third-order NLO properties. sigmaaldrich.comscispace.com These materials are investigated for their potential in optical switching devices and other photonic applications. sigmaaldrich.com For example, photo-induced charge transfer between pentacene (B32325) and this compound has been demonstrated, which is applicable to the fabrication of flexible optoelectronic devices. researchgate.net
The compound is also used in the development of photonic crystals, which are materials with a periodic structure that can control the flow of light. google.com By incorporating azobenzene (B91143) dyes like this compound, tunable photonic band gaps can be created, which are useful for optical modulators and filters. google.com
Environmental Monitoring and Remediation Research Involving the Chemical Compound "this compound"
As a synthetic dye, this compound and similar compounds are relevant to environmental science, particularly in the context of water pollution from textile and other industries. ontosight.aigjesm.net Research in this area focuses on both monitoring the presence of these dyes and developing methods for their removal.
Sorption and Desorption Studies in Environmental Matrices (research focus)
The removal of dyes like this compound from wastewater is a significant area of research. Adsorption is a widely studied method due to its efficiency and simplicity. mdpi.com Various materials are investigated for their ability to adsorb dyes. For instance, industrial sludge has been explored as a low-cost adsorbent for reactive textile dyes. academicjournals.org
The efficiency of adsorption depends on several factors, including the pH of the solution and the nature of the adsorbent. academicjournals.org For example, at a lower pH, the surface of some adsorbents becomes positively charged, which facilitates the sorption of anionic dyes. academicjournals.org Studies have investigated the use of materials like mixed silica-alumina oxide for the removal of various dyes, indicating the broad interest in finding effective adsorbents. umcs.pl
| Adsorbent Material | Target Dye(s) | Key Findings |
| Industrial Metal Hydroxide (B78521) Sludge | Reactive Blue 19 | Maximum adsorption capacities varied with pH, from 275 mg/g at pH 4 to 21.9 mg/g at pH 10. academicjournals.org |
| Mixed Silica-Alumina Oxide | Acid Orange 7, Reactive Black 5, Direct Blue 71 | Showed potential for efficient dye removal, challenging the view that mixed oxides are not effective adsorbents. umcs.pl |
| Peanut Hull | Congo Red | Adsorption rate was rapid within the first hour and increased with decreasing particle size. dergipark.org.tr |
Photocatalytic Degradation for Environmental Decontamination Research
Photocatalytic degradation is another promising technology for the removal of organic pollutants like this compound from water. arabjchem.org This process typically involves a semiconductor photocatalyst that, when irradiated with light, generates highly reactive species that break down the dye molecules. arabjchem.org
Titanium dioxide (TiO2) is a commonly used photocatalyst, often doped with other materials to enhance its efficiency. jelsciences.comcore.ac.uk For instance, nano-Ni-TiO2 has been used in the photoelectrocatalysis of dyes including Reactive this compound. core.ac.uk Studies have shown that factors such as photocatalyst dose, pH, and dye concentration significantly influence the degradation efficiency. core.ac.uk
Research has also explored the use of other nanocatalysts. For example, ZnO–Ce nanoparticles have been used for the degradation of Reactive this compound under UV light. arabjchem.org Another study investigated the use of Fe2O3/Bentonite/TiO2 nanoparticles for the degradation of Reactive Red 198, achieving complete degradation under UV and visible light. researchgate.net
| Photocatalyst | Target Dye(s) | Optimal Conditions/Key Findings |
| nano-Ni-TiO2 | Reactive this compound, Acid Orange 7, Acid Red 18 | Optimal conditions found to be 0.6 ppm catalyst dose, 30 ppm dye concentration, and pH 7. core.ac.uk |
| ZnO–Ce nanoparticles | Reactive this compound | Used for degradation under UV light. arabjchem.org |
| Fe2O3/Bentonite/TiO2 | Reactive Red 198 | Complete degradation achieved in 60 minutes under UV light and 90 minutes under visible light. researchgate.net |
| CeO2-TiO2 NCs | Color from textile industry wastewater | Achieved up to 99% photodegradation under UV irradiation. jelsciences.com |
Role of the Chemical Compound "this compound" in Chemical Biology and Mechanistic Enzyme Studies
The application of the azo dye C.I. Disperse this compound (CAS 2734-52-3) in chemical biology is centered on its use as a substrate for studying the mechanisms of specific enzymes, particularly peroxidases. researchgate.netepj-conferences.org These enzymes are crucial in various biological processes and have potential applications in bioremediation. The vibrant color of Disperse this compound allows for its degradation to be monitored spectrophotometrically, making it a useful tool for investigating enzyme activity and kinetics. researchgate.netepj-conferences.org
Research has focused on the enzymatic decolorization of Disperse this compound by peroxidases sourced from plants. researchgate.net These studies aim to understand the catalytic mechanism of the enzyme, its efficiency in breaking down textile dyes, and the optimal conditions for this activity.
Detailed Research Findings:
Studies involving peroxidase from Trichosanthes dioica (gourd) have demonstrated the enzyme's ability to decolorize Disperse this compound. researchgate.net The process is dependent on several factors, including pH, temperature, and the presence of redox mediators.
Enzymatic Decolorization: Peroxidase from T. dioica, at a concentration of 0.45 U/mL, was able to achieve up to 79% decolorization of Disperse this compound. researchgate.net This degradation process involves the breakage of the chromophoric azo bond (-N=N-) within the dye's structure. epj-conferences.org
Role of Redox Mediators: The efficiency of the enzymatic reaction is significantly enhanced by the presence of small molecules known as redox mediators. 1-hydroxybenzotriazole (B26582) (HOBT) was identified as a particularly effective mediator for the decolorization of Disperse this compound. researchgate.net
Optimal Reaction Conditions: The maximum decolorization of Disperse this compound by gourd peroxidase was observed under specific experimental conditions. The optimal pH for this enzymatic reaction was found to be acidic, specifically pH 4. researchgate.net The ideal temperature for the reaction was 42°C, and the maximum decolorization was achieved within a 60-minute timeframe. researchgate.net
These findings are significant for understanding the fundamental mechanisms of peroxidase activity and for the potential development of enzyme-based systems for treating textile industry effluents containing such dyes. researchgate.netnih.gov
Interactive Data Table: Enzymatic Decolorization of Disperse this compound
| Parameter | Finding | Source(s) |
| Enzyme Source | Peroxidase from Trichosanthes dioica (gourd) | researchgate.net |
| Compound | C.I. Disperse this compound | researchgate.netepj-conferences.org |
| Maximum Decolorization | 79% | researchgate.net |
| Effective Redox Mediator | 1-hydroxybenzotriazole (HOBT) | researchgate.net |
| Optimal pH | 4.0 (Acidic) | researchgate.net |
| Optimal Temperature | 42°C | researchgate.net |
| Optimal Reaction Time | 60 minutes | researchgate.net |
Future Perspectives and Emerging Research Trajectories for the Chemical Compound Red 19
Interdisciplinary Research Integrating "RED 19" Compounds
The unique properties of this compound compounds are fostering research at the intersection of various scientific fields, leading to innovative applications.
Mordant this compound: This compound is finding utility in the crossroads of analytical chemistry and medicine. Researchers have developed a fluorimetric method using Mordant this compound for the sensitive determination of aluminum traces in solutions for hemodialysis. oup.com This application is critical for monitoring patient safety. Its function as a mordant, forming complexes with metal ions, is also central to its use in histology for staining tissues, a fundamental technique in biology and pathology. wikipedia.org Furthermore, there is growing interest in combining mordant dyes like Mordant this compound with natural dyes, a field that merges textile chemistry with sustainability science to create more environmentally friendly dyeing processes. researchgate.net The exploration of bio-mordants as green alternatives to traditional metal salts represents a significant interdisciplinary push towards sustainable chemistry. researchgate.net
Disperse this compound: Research on Disperse this compound and similar disperse dyes is expanding into materials science and biomedicine. A derivative, Disperse Red 1 acrylate (B77674), is being investigated for applications in drug delivery systems, photodynamic therapy, and the development of biosensors. smolecule.com These areas require a convergence of expertise in chemistry, materials science, and biology. In environmental science, the biodegradation of disperse dyes using bacterial consortia is a key area of research, combining microbiology and biotechnology to address water pollution. hspublishing.org The development of waterless dyeing technologies for these compounds is another interdisciplinary effort, blending materials science with environmental engineering to create more sustainable industrial processes. nih.gov Some disperse dyes are also being screened for potential antibacterial and anticancer properties, opening up research avenues in medicinal chemistry. researchgate.net
Solvent this compound: The applications of Solvent this compound are evolving through interdisciplinary efforts. Its use as a fiscal marker for fuels is a well-established application at the nexus of analytical chemistry and regulatory science. lmaleidykla.ltresearchgate.net A novel and advanced application involves using Solvent this compound in conjunction with quantum dots to create luminescent "fingerprints" for anti-counterfeiting purposes, particularly for labeling oil products. researchgate.net This research integrates materials science, nanotechnology, and analytical chemistry.
Development of Advanced Methodologies for Studying "this compound" Compounds
Advancements in analytical and application techniques are crucial for unlocking the full potential of this compound compounds.
Mordant this compound: To support its application in medical diagnostics, a highly sensitive spectrofluorimetric method was specifically developed for detecting aluminum using Mordant this compound. oup.com In the field of cultural heritage, advanced analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectrometry (SEM-EDX) are being employed to identify and analyze mordants on historical textiles. si.eduresearchgate.net
Disperse this compound: The detection and quantification of Disperse this compound and other disperse dyes in consumer products are being refined through sophisticated analytical methods. Techniques like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) provide high sensitivity and specificity for their analysis in textiles. labrulez.comnih.gov On the application side, ultrasonic-assisted dyeing represents an advanced methodology to improve the efficiency and environmental footprint of the dyeing process. researchgate.net At a molecular level, computational methods like molecular dynamics simulations are being used to understand the aggregation behavior of these dyes in different solvent environments, which is key to controlling their application properties. oup.com
Solvent this compound: High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the routine determination of Solvent this compound in fuels. lmaleidykla.lt For research into its stability and degradation, more advanced methods such as Ultra-High-Performance Liquid Chromatography with UV and Electrospray Ionization Mass Spectrometry detection (UHPLC-UV-ESI-MS) are utilized. researchgate.net When used in anti-counterfeiting, spectrofluorometry is the key technique for detecting the unique luminescence of the dye-quantum dot composite. researchgate.net
| Compound | Methodology | Purpose of Study/Application | Reference |
|---|---|---|---|
| Mordant this compound | Spectrofluorimetry | Trace aluminum detection in medical solutions | oup.com |
| Mordant this compound | ICP-MS, SEM-EDX | Identification of mordants on historic textiles | si.eduresearchgate.net |
| Disperse this compound | UPLC-MS/MS | Analysis in consumer textiles | labrulez.comnih.gov |
| Disperse Dyes | Ultrasonic-Assisted Dyeing | Improved application on fabrics | researchgate.net |
| Solvent this compound | HPLC | Quantification in diesel fuel | lmaleidykla.lt |
| Solvent this compound | UHPLC-UV-ESI-MS | Monitoring chemical degradation | researchgate.net |
Unexplored Chemical and Biological Applications of "this compound" Compounds in Research
Beyond their current uses, this compound compounds present numerous opportunities for exploration in novel chemical and biological contexts.
Mordant this compound: The primary emerging research trajectory for mordant dyes is in sustainability. The development and application of "bio-mordants" derived from natural sources is a promising and relatively unexplored field that could lead to greener textile processing. researchgate.net The concept of creating hybrid dyeing systems by combining synthetic mordant dyes with natural colorants is another area ripe for investigation, potentially offering a balance of performance and environmental friendliness. researchgate.net
Disperse this compound: The photo-responsive properties of Disperse this compound and its derivatives suggest significant untapped potential. Its acrylate form is being explored in early-stage research for biomedical applications like photodynamic therapy, where its light-sensitive nature could be harnessed to target diseased cells. smolecule.com The ability of some disperse dyes to interact with biological membranes opens the door to research into their use as components of drug delivery systems. Furthermore, initial findings of antibacterial and anticancer activity in some disperse dyes warrant more in-depth investigation to identify lead compounds for therapeutic development. researchgate.net A significant area of research for similar molecules like Disperse Red 1 is in the field of non-linear optics, with potential applications in optical switching and data storage devices. sigmaaldrich.com
Solvent this compound: A key unexplored area for Solvent this compound lies in advanced materials. Its incorporation into quantum dot composites for anti-counterfeiting technologies is a novel application with significant room for development and optimization. researchgate.net From an environmental perspective, a deeper study of the degradation pathways and products of Solvent this compound under various environmental conditions (like UV light and heat) could provide valuable insights into the long-term fate and impact of azo dyes in the environment. researchgate.net
| Compound Type | Emerging/Unexplored Application Area | Research Focus | Reference |
|---|---|---|---|
| Mordant Dyes | Sustainable Chemistry | Development and use of bio-mordants | researchgate.net |
| Disperse Dyes | Biomedicine | Drug delivery systems and photodynamic therapy | smolecule.com |
| Disperse Dyes | Medicinal Chemistry | Screening for antibacterial/anticancer activity | researchgate.net |
| Disperse Dyes | Materials Science / Photonics | Non-linear optical materials | sigmaaldrich.com |
| Solvent this compound | Advanced Materials | Luminescent composites for anti-counterfeiting | researchgate.net |
| Solvent this compound | Environmental Science | Analysis of degradation pathways and products | researchgate.net |
Q & A
Q. Table 1. Key Parameters for this compound Experimental Design
Q. Table 2. Recommended Databases for this compound Literature Reviews
| Database | Focus Area | Accessibility |
|---|---|---|
| PubMed | Biomedical mechanisms | Open/Subscription |
| SciFinder | Synthetic pathways | Subscription |
| ChEMBL | Bioactivity data | Open Access |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
